tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15786389
InChI: InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-7-6-8-9(15)4-5-10(13)14-8/h4-5H,6-7H2,1-3H3
SMILES:
Molecular Formula: C12H15BrN2O2
Molecular Weight: 299.16 g/mol

tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

CAS No.:

Cat. No.: VC15786389

Molecular Formula: C12H15BrN2O2

Molecular Weight: 299.16 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate -

Specification

Molecular Formula C12H15BrN2O2
Molecular Weight 299.16 g/mol
IUPAC Name tert-butyl 5-bromo-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-7-6-8-9(15)4-5-10(13)14-8/h4-5H,6-7H2,1-3H3
Standard InChI Key KIWFHBPJDYHKIH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C1C=CC(=N2)Br

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name for this compound is tert-butyl 5-bromo-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate . The pyrrolo[3,2-b]pyridine scaffold consists of a pyrrole ring fused to a pyridine ring, with partial saturation at the 2,3-positions (Figure 1). The bromine atom occupies position 5, while the Boc group protects the nitrogen at position 1.

Key Structural Attributes:

  • Fused Bicyclic System: The dihydro-pyrrolopyridine core reduces ring strain compared to fully aromatic analogs, influencing reactivity .

  • Boc Protection: The tert-butyl ester enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H15BrN2O2\text{C}_{12}\text{H}_{15}\text{Br}\text{N}_2\text{O}_2
Molecular Weight299.16 g/mol
Exact Mass298.03 g/mol
Topological Polar Surface Area45.5 Ų
LogP2.1

Physical and Chemical Properties

Thermodynamic Data

The Boc-protected derivative exhibits distinct physical properties compared to its deprotected counterpart, 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS 1260671-35-9) :

Table 2: Comparative Physical Properties

PropertyBoc-Protected CompoundDeprotected Compound
Molecular Weight299.16 g/mol 199.05 g/mol
Density1.3–1.5 g/cm³ (estimated)1.6 ± 0.1 g/cm³
Boiling Point350–370°C (estimated)302.9 ± 42.0°C
Flash Point>150°C (estimated)137.0 ± 27.9°C

Spectroscopic Characterization

  • ¹H NMR: Key signals include a singlet at δ 1.45 ppm (tert-butyl group) and aromatic protons at δ 6.8–8.2 ppm .

  • ¹³C NMR: Peaks at δ 155 ppm (carbamate carbonyl) and δ 110–150 ppm (aromatic carbons) .

  • HRMS: [M+H]⁺ at m/z 299.03 (calculated for C12H16BrN2O2\text{C}_{12}\text{H}_{16}\text{Br}\text{N}_2\text{O}_2) .

Chemical Reactivity and Applications

Functional Group Transformations

  • Bromine Substitution: The C–Br bond undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling access to biaryl derivatives .

  • Boc Deprotection: Treatment with trifluoroacetic acid (TFA) or HCl in dioxane yields the primary amine, a precursor for further functionalization .

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